![molecular formula C20H22ClN3O3S B2459582 (E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide CAS No. 878957-18-7](/img/structure/B2459582.png)
(E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
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Description
(E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conversion into Derivatives for Material Science Applications
Research has explored the transformation of related enamides into derivatives with potential applications in material science. For example, enamides have been converted into 4,5-dimercaptooxazoles and disulfonyl derivatives through reactions involving thiols and subsequent cyclization, which could be relevant for the preparation of materials with specific electronic or photonic properties (Babii, Zyabrev, & Drach, 2001).
Synthetic Methodologies in Organic Chemistry
The study of push-pull enamines, including those similar to the compound , has provided insight into their structural characteristics and reactivity. These findings have implications for the design of synthetic strategies for complex molecules, potentially useful in developing new materials or pharmaceuticals (Pigošová et al., 2005).
Heterocyclic Synthesis
Enamines and related compounds have been employed in the synthesis of heterocyclic compounds, such as thiazines and trithiones, through reactions with carbon disulfide. This highlights the utility of enamides in constructing complex heterocyclic structures, which could have applications ranging from materials science to pharmaceuticals (Tominaga et al., 1991).
Advancements in Polymer Science
The synthesis and characterization of polyamides and poly(amide-imide)s derived from related compounds underline the role of enamides in developing new polymers. These polymers exhibit high glass transition temperatures and stability, making them suitable for high-performance applications in electronics and materials engineering (Saxena et al., 2003).
Molecular Docking and DFT Calculations
Benzenesulfonamide derivatives, related to the chemical compound , have been synthesized and evaluated for their potential biological activities through molecular docking and density functional theory (DFT) calculations. This research demonstrates the compound's relevance in exploring new bioactive molecules with potential therapeutic applications (Fahim & Shalaby, 2019).
properties
IUPAC Name |
(E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-5-8-24-13(2)9-15(14(24)3)10-16(12-22)20(25)23-19-11-17(28(4,26)27)6-7-18(19)21/h6-7,9-11H,5,8H2,1-4H3,(H,23,25)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEXSNYISNWJIL-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)S(=O)(=O)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chloro-5-methylsulfonylphenyl)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide |
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